molecular formula C8H10ClN5 B13304591 N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine

Cat. No.: B13304591
M. Wt: 211.65 g/mol
InChI Key: YTIPBCFZMHHHJO-YIXHJXPBSA-N
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Description

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine is a chemical compound with the molecular formula C8H10ClN5 It is characterized by the presence of an amino group, a chlorophenyl group, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine typically involves the reaction of 4-amino-2-chlorobenzaldehyde with aminoguanidine. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-chlorophenyl)phthalimide
  • N-(4-amino-2-chlorophenyl)isoindoline-1,3-dione
  • N-(4-amino-2-chlorophenyl)hydrazine

Uniqueness

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine is unique due to its specific structure, which combines an amino group, a chlorophenyl group, and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H10ClN5/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12/h1-4H,10H2,(H4,11,12,14)/b13-4+

InChI Key

YTIPBCFZMHHHJO-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C=NN=C(N)N

Origin of Product

United States

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